molecular formula C18H15N3O2S B12486804 N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]benzamide

N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No.: B12486804
M. Wt: 337.4 g/mol
InChI Key: ASVBTHOQXWKOFQ-UHFFFAOYSA-N
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Description

N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]benzamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]benzamide typically involves the formation of the thiazole ring followed by the introduction of the acetamido and benzamide groups. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent steps involve acylation reactions to introduce the acetamido and benzamide functionalities .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield corresponding alcohols .

Scientific Research Applications

N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]benzamide

InChI

InChI=1S/C18H15N3O2S/c1-12(22)19-18-21-16(11-24-18)14-8-5-9-15(10-14)20-17(23)13-6-3-2-4-7-13/h2-11H,1H3,(H,20,23)(H,19,21,22)

InChI Key

ASVBTHOQXWKOFQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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